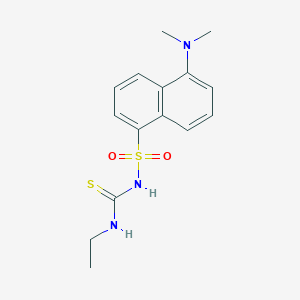

N-Dansil-N'-etiltiourea

Descripción general

Descripción

N-Dansyl-N'-ethylthiourea (DETU) is a synthetic compound that has been widely used in scientific research for its ability to act as a fluorescent probe for biological systems. DETU is a thiourea derivative of the dansyl group, and is used in various biochemical and physiological processes. DETU has been found to be a highly versatile tool, with applications in studies of cell biology, proteomics, and metabolic pathways.

Aplicaciones Científicas De Investigación

Derivatización HPLC

N-Dansil-N’-etiltiourea se utiliza para la derivatización de cromatografía líquida de alto rendimiento (HPLC) . La HPLC es una técnica de la química analítica utilizada para separar, identificar y cuantificar cada componente de una mezcla. Las propiedades del compuesto lo hacen adecuado para esta aplicación.

2. Detección fluorométrica de iones metálicos pesados N-Dansil-N’-etiltiourea forma quelatos fluorescentes con un gran número de iones metálicos pesados . Esto lo hace útil en la detección fluorométrica de estos iones. La fluorescencia de estos quelatos puede verse influenciada por el valor del pH .

Estudios de luminiscencia

Se ha investigado la influencia del valor del pH en la luminiscencia de N-Dansil-N’-etiltiourea y sus quelatos metálicos . Esto sugiere su posible uso en estudios de luminiscencia, que pueden ser cruciales en diversos campos como la ciencia de los materiales y la investigación biológica.

Detección de iones de cobre

La adición de Cu (II) a N-Dansil-N’-etiltiourea provoca un desplazamiento batocrómico del máximo de emisión, que depende linealmente de la concentración de Cu (II) . Esto indica su posible uso en la detección y cuantificación de iones de cobre en varias muestras.

5. Uso en mediciones de tiempo de decaimiento de fluorescencia Se han presentado las primeras mediciones de los tiempos de decaimiento de fluorescencia del ligando, así como de algunos complejos . Esto sugiere su posible uso en el estudio de los tiempos de decaimiento de fluorescencia, que pueden proporcionar información valiosa sobre la dinámica del estado excitado del sistema.

Amplio rango lineal de detección

Se obtienen límites de detección bajos y un amplio rango lineal de detección mediante HPLC utilizando columnas RP 18 como fase estacionaria . Esto indica su posible uso en aplicaciones analíticas donde se requiere un amplio rango de detección.

Mecanismo De Acción

Target of Action

N-Dansyl-N’-ethylthiourea (DET) primarily targets heavy metal ions . These ions play crucial roles in various biological processes, and their dysregulation can lead to several health issues.

Mode of Action

DET interacts with its targets by forming fluorescent chelates . A chelate is a type of coordination compound in which a central metal atom is bonded to a large molecule, called a ligand. In this case, DET serves as the ligand, and the heavy metal ions are the central atoms.

Pharmacokinetics

The compound’s use in high-performance liquid chromatography (hplc) suggests that it may have good solubility and stability .

Result of Action

The primary result of DET’s action is the formation of fluorescent chelates with heavy metal ions . This leads to a bathochromic shift of the emission maximum, which is linearly dependent on the concentration of the heavy metal ion . The fluorescence properties of these chelates can be used to detect and quantify the presence of heavy metal ions.

Action Environment

The action of DET is influenced by environmental factors such as pH. The luminescence of DET and its metal chelates is affected by the pH-value . Therefore, the efficacy and stability of DET can vary depending on the pH of the environment.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-Dansyl-N’-ethylthiourea plays a significant role in biochemical reactions, particularly in the fluorometric assay of heavy metal ions by RP HPLC . The luminescence of DET and its metal chelates is influenced by the pH-value . For instance, the addition of Cu (II) to DET causes a bathochromic shift of the emission maximum, which is linearly dependent on the Cu (II) concentration .

Molecular Mechanism

The molecular mechanism of action of N-Dansyl-N’-ethylthiourea involves the formation of fluorescent chelates with heavy metal ions . This process is influenced by the pH-value and the concentration of the heavy metal ions .

Propiedades

IUPAC Name |

1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-4-16-15(21)17-22(19,20)14-10-6-7-11-12(14)8-5-9-13(11)18(2)3/h5-10H,4H2,1-3H3,(H2,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBIVIRBVJOGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391462 | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186661-19-8 | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

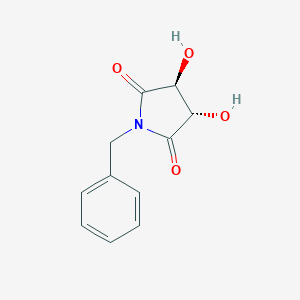

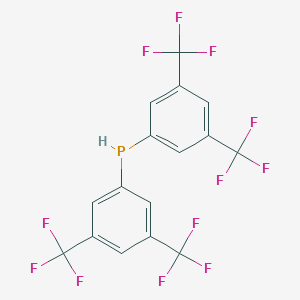

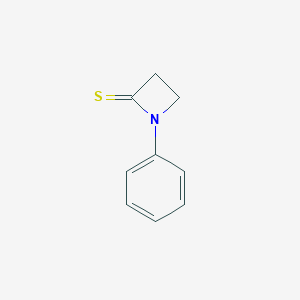

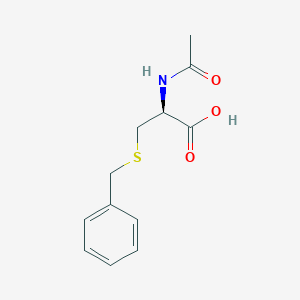

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

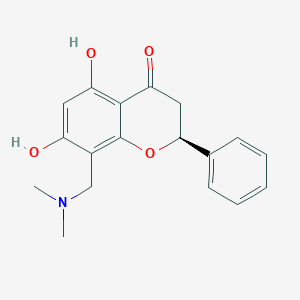

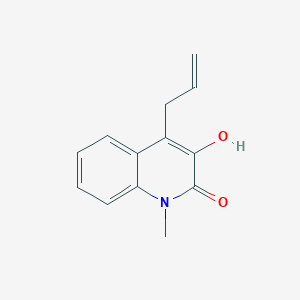

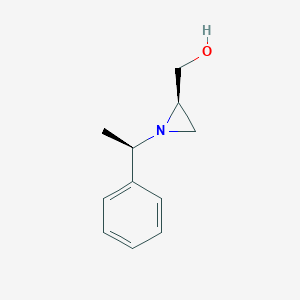

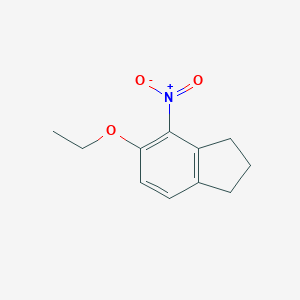

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)